1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a pyrazole moiety. It is known for its potent antibacterial properties and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. The process typically starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are obtained.
Major Products Formed
Scientific Research Applications
1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological systems and its potential as a therapeutic agent.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with bacterial enzymes, inhibiting their function and preventing the bacteria from replicating. The compound targets specific molecular pathways, disrupting the synthesis of essential proteins and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A quinolone antibiotic with enhanced activity against certain bacterial strains.
Uniqueness
1-ETHYL-6-FLUORO-7-[4-({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for potent antibacterial activity and a broad spectrum of action, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C22H23FN6O4S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(1-methylpyrazole-3-carbonyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H23FN6O4S/c1-3-27-12-14(21(32)33)19(30)13-10-15(23)18(11-17(13)27)28-6-8-29(9-7-28)22(34)24-20(31)16-4-5-26(2)25-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,32,33)(H,24,31,34) |
InChI Key |
HAVPHHJVJDLLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=NN(C=C4)C)F)C(=O)O |
Origin of Product |
United States |
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